Cas no 954701-46-3 (N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide)

N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide is a specialized organic compound featuring a chlorophenyl-substituted oxazolidinone core linked to a dimethylsulfamoyl benzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) targeting bacterial or enzymatic pathways. The presence of the sulfamoyl group enhances solubility and bioavailability, while the oxazolidinone scaffold is known for its antimicrobial properties. The compound's well-defined stereochemistry and functional groups make it suitable for further derivatization or mechanistic studies. Its synthesis and purity are critical for research applications, particularly in drug discovery and development.
N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide structure
954701-46-3 structure
Product Name:N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide
CAS No:954701-46-3
MF:C19H20ClN3O5S
MW:437.89720249176
CID:6603245
PubChem ID:16920959
Update Time:2025-10-30

N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide
    • N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide
    • F2373-0572
    • 954701-46-3
    • AKOS024644244
    • N-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide
    • N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
    • Inchi: 1S/C19H20ClN3O5S/c1-22(2)29(26,27)17-9-3-13(4-10-17)18(24)21-11-16-12-23(19(25)28-16)15-7-5-14(20)6-8-15/h3-10,16H,11-12H2,1-2H3,(H,21,24)
    • InChI Key: RCZRBWXQZGJASB-UHFFFAOYSA-N
    • SMILES: C(NCC1OC(=O)N(C2=CC=C(Cl)C=C2)C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 437.0812196g/mol
  • Monoisotopic Mass: 437.0812196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 104Ų

N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide Pricemore >>

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Additional information on N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide

Research Update on N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide (CAS: 954701-46-3)

Recent advances in the development of N-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-(dimethylsulfamoyl)benzamide (CAS: 954701-46-3) have demonstrated its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazolidinone scaffold and dimethylsulfamoyl benzamide moiety, has shown significant biological activity in recent preclinical studies.

The compound's mechanism of action appears to involve dual inhibition of key inflammatory pathways, particularly through modulation of NF-κB and MAPK signaling cascades. A 2023 study published in the Journal of Medicinal Chemistry revealed that this molecule exhibits potent anti-inflammatory activity with an IC50 of 0.87 μM in LPS-induced RAW 264.7 macrophages, outperforming several reference compounds in the same assay system.

Structural optimization efforts have focused on improving the pharmacokinetic profile of 954701-46-3 while maintaining its biological efficacy. Recent modifications to the oxazolidinone ring system have yielded derivatives with enhanced metabolic stability, as evidenced by in vitro microsomal stability assays showing >80% parent compound remaining after 60 minutes of incubation with human liver microsomes.

Emerging data suggests potential applications beyond inflammation, with preliminary studies indicating activity against certain kinase targets involved in oncogenic signaling. The dimethylsulfamoyl group appears to play a critical role in target engagement, as demonstrated by structure-activity relationship studies published in Bioorganic & Medicinal Chemistry Letters earlier this year.

Current research directions include exploring the compound's potential in combination therapies and investigating its blood-brain barrier penetration capabilities for potential CNS applications. Recent patent filings (WO2023124567) indicate growing commercial interest in this chemical scaffold and its derivatives.

While clinical translation remains in early stages, the unique pharmacophore of 954701-46-3 continues to attract attention from both academic and industrial researchers. Future studies will need to address remaining challenges in formulation development and comprehensive toxicological profiling to fully realize its therapeutic potential.

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